Cas no 454713-45-2 (N-Boc-2-naphthylamine)
N-Boc-2-naphthylamine Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-2-naphthylamine
- tert-butyl N-naphthalen-2-ylcarbamate
- DB-087173
- DTXSID10589432
- AZFIXUGFEFRFQJ-UHFFFAOYSA-N
- MFCD09466203
- tert-butyl naphthalen-2-ylcarbamate
- AC6169
- AKOS003537228
- SY224906
- TERT-BUTYL N-(NAPHTHALEN-2-YL)CARBAMATE
- tert-butyl 2-naphthylcarbamate
- SCHEMBL3403454
- 454713-45-2
-
- MDL: MFCD09466203
- Inchi: 1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)
- InChI Key: AZFIXUGFEFRFQJ-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC2C=CC=CC=2C=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 243.12600
- Monoisotopic Mass: 243.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 335.5±11.0 °C at 760 mmHg
- Flash Point: 156.7±19.3 °C
- PSA: 41.82000
- LogP: 4.20040
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
N-Boc-2-naphthylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Boc-2-naphthylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B657980-2.5g |
N-Boc-2-naphthylamine |
454713-45-2 | 2.5g |
$ 135.00 | 2022-06-07 | ||
| TRC | B657980-25g |
N-Boc-2-naphthylamine |
454713-45-2 | 25g |
$ 1090.00 | 2022-06-07 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY224906-1g |
N-Boc-2-naphthylamine |
454713-45-2 | ≥95% | 1g |
¥4200.00 | 2025-04-14 | |
| eNovation Chemicals LLC | D777906-1g |
N-Boc-2-naphthylamine |
454713-45-2 | 95% | 1g |
$605 | 2025-02-19 | |
| eNovation Chemicals LLC | D777906-1g |
N-Boc-2-naphthylamine |
454713-45-2 | 95% | 1g |
$605 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536240-1g |
Tert-butyl naphthalen-2-ylcarbamate |
454713-45-2 | 98% | 1g |
¥5610.00 | 2024-05-13 | |
| eNovation Chemicals LLC | D777906-1g |
N-Boc-2-naphthylamine |
454713-45-2 | 95% | 1g |
$605 | 2024-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391963-2.5g |
N-Boc-2-naphthylamine, |
454713-45-2 | 2.5g |
¥2407.00 | 2023-09-05 | ||
| TRC | B657980-10g |
N-Boc-2-naphthylamine |
454713-45-2 | 10g |
$ 800.00 | 2023-09-08 | ||
| TRC | B657980-2500mg |
N-Boc-2-naphthylamine |
454713-45-2 | 2500mg |
$ 167.00 | 2023-04-18 |
N-Boc-2-naphthylamine Suppliers
N-Boc-2-naphthylamine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on N-Boc-2-naphthylamine
Introduction to N-Boc-2-naphthylamine (CAS No. 454713-45-2)
N-Boc-2-naphthylamine, with the chemical name N-Boc-2-naphthylamine, is a significant compound in the field of pharmaceutical and biochemical research. Its Chemical Abstracts Service (CAS) number, CAS No. 454713-45-2, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its versatile applications in drug synthesis and molecular biology studies.
The structure of N-Boc-2-naphthylamine consists of a naphthalene ring substituted with an amine group at the 2-position, protected by a Boc (tert-butoxycarbonyl) group. This protection is crucial in organic synthesis, as it prevents the amine group from participating in unwanted reactions during intermediate steps. The Boc group is a widely used protecting group in peptide chemistry and drug development, ensuring selectivity and stability in synthetic pathways.
In recent years, N-Boc-2-naphthylamine has been explored for its potential in the development of novel therapeutic agents. Its unique structural features make it a valuable building block for more complex molecules. For instance, researchers have investigated its role in synthesizing derivatives that exhibit pharmacological activity against various diseases. These derivatives often target specific biological pathways, making them promising candidates for further clinical investigation.
One of the most intriguing aspects of N-Boc-2-naphthylamine is its utility in medicinal chemistry. The naphthalene moiety provides a rigid aromatic framework that can be modified to enhance binding affinity to biological targets. Additionally, the amine group can be further functionalized to introduce additional pharmacophores. Such modifications have led to the discovery of several lead compounds with potential therapeutic benefits.
Recent studies have highlighted the importance of N-Boc-2-naphthylamine in the synthesis of small molecule inhibitors. These inhibitors are designed to modulate enzyme activity, which is critical for treating conditions such as cancer, inflammation, and neurological disorders. The compound's stability and reactivity profile make it an ideal candidate for generating libraries of compounds for high-throughput screening.
The use of N-Boc-2-naphthylamine in drug discovery is not limited to inhibition studies. It has also been employed in the development of probes for biochemical assays. These probes help researchers understand the mechanisms of action of various enzymes and receptors, providing insights into disease pathways and potential therapeutic targets. The compound's ability to interact with biological systems makes it a valuable tool in mechanistic studies.
Furthermore, N-Boc-2-naphthylamine has found applications in materials science and nanotechnology. Its aromatic structure and functional groups make it suitable for designing organic semiconductors and luminescent materials. These materials have potential applications in electronic devices, sensors, and optoelectronic components. The compound's versatility underscores its importance beyond traditional pharmaceutical applications.
The synthesis of N-Boc-2-naphthylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for use in research and development.
In conclusion, N-Boc-2-naphthylamine (CAS No. 454713-45-2) is a multifaceted compound with significant implications in pharmaceutical research and beyond. Its structural features and reactivity profile make it a valuable tool for drug discovery, biochemical assays, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements in medicine and technology.
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